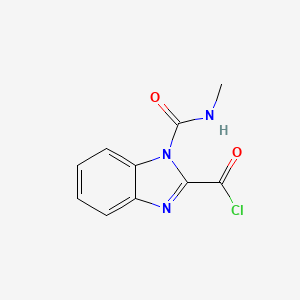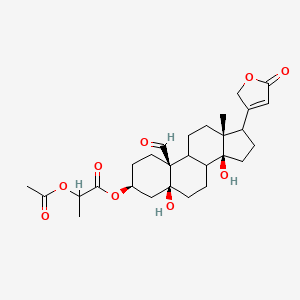![molecular formula C16H21N3O4 B14505723 N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine CAS No. 62903-89-3](/img/structure/B14505723.png)
N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine is an organic compound that belongs to the class of N-carbamoyl-alpha amino acids This compound is characterized by the presence of a cyclohexylcarbamoyl group attached to an amino benzoyl moiety, which is further linked to glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling of carboxylic acids with amines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine include other N-carbamoyl-alpha amino acids and derivatives of benzoyl glycine. Examples include:
- N-benzoylglycine
- N-cyclohexylcarbamoyl glycine
- N-aroyl-N,N’-dicyclohexyl urea
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both cyclohexylcarbamoyl and amino benzoyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62903-89-3 |
|---|---|
Molecular Formula |
C16H21N3O4 |
Molecular Weight |
319.36 g/mol |
IUPAC Name |
2-[[4-(cyclohexylcarbamoylamino)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C16H21N3O4/c20-14(21)10-17-15(22)11-6-8-13(9-7-11)19-16(23)18-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,17,22)(H,20,21)(H2,18,19,23) |
InChI Key |
VCNRUSWPNWVLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)



![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)


![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
![[(But-2-en-1-yl)amino]acetonitrile](/img/structure/B14505714.png)
